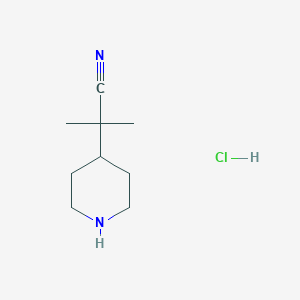
Unii-A6X64T4LZ4
Overview
Description
The Unique Ingredient Identifier (UNII) A6X64T4LZ4 is assigned to a specific substance known as THRX-195518 . The UNII is a unique alphanumeric code assigned by the FDA (Food and Drug Administration) and is non-proprietary, free, unique, unambiguous, and nonsemantic . The molecular formula of THRX-195518 is C35H42N4O5 .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChIKey for THRX-195518 is ZVPVPYWMFMUFEZ-UHFFFAOYSA-N . This key can be used in various databases to find more information about the structure of the compound.Scientific Research Applications
Analytical Method Development
“Desamino-hydroxy Revefenacin” can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Revefenacin .
COPD Treatment
Revefenacin, from which “Desamino-hydroxy Revefenacin” is a metabolite, has been studied for its efficacy in improving lung function and patient-reported outcomes in adults with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD) .
Neuroprotective Potential
“THRX-195518” has been identified as a candidate mGlu2 allosteric modulator with neuroprotective potential against glutamate-induced neurotoxicity in SH-SY5Y cell line .
properties
IUPAC Name |
1-[[4-[methyl-[2-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]ethyl]carbamoyl]phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O5/c1-37(33(40)28-13-11-26(12-14-28)25-39-19-15-29(16-20-39)34(41)42)23-24-38-21-17-30(18-22-38)44-35(43)36-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,29-30H,15-25H2,1H3,(H,36,43)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVPYWMFMUFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027776 | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({2-[4-(Biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic Acid | |
CAS RN |
909800-36-8 | |
| Record name | THRX-195518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909800368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THRX-195518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6X64T4LZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does THRX-195518 interact with muscarinic receptors compared to revefenacin, and what are the implications of this interaction?
A1: THRX-195518 demonstrates a 10-fold lower binding affinity for the M3 muscarinic receptor compared to revefenacin. [, ] This suggests that THRX-195518 has a significantly weaker ability to block the activity of this receptor subtype. As a result, THRX-195518 is considered to have minimal contribution to the systemic pharmacological effects observed after inhaled revefenacin administration. []
Q2: What is the primary metabolic pathway of revefenacin, and what is the significance of THRX-195518 in this process?
A2: The major metabolic pathway for revefenacin is hydrolysis, leading to the formation of THRX-195518. [] This metabolite is primarily excreted in feces, representing a substantial portion of the administered revefenacin dose. [] While THRX-195518 is a major circulating metabolite, its lower receptor binding affinity suggests limited contribution to revefenacin's overall systemic effects. []
Q3: How does the pharmacokinetic profile of THRX-195518 compare to revefenacin after inhaled administration in patients with COPD?
A3: Following inhaled administration of revefenacin, THRX-195518 is rapidly formed and reaches systemic circulation. [] Both THRX-195518 and revefenacin exhibit linear increases in plasma exposure with increasing doses of revefenacin. [] The metabolite-to-parent ratio ranges from 3.3 to 9.7, indicating higher systemic exposure to THRX-195518 compared to revefenacin. [] Both compounds share similar elimination profiles with a terminal half-life ranging from 22.3 to 25.3 hours and limited accumulation in plasma. []
Q4: How does renal or hepatic impairment affect the exposure to THRX-195518?
A4: Studies show that individuals with severe renal impairment exhibit up to a 2.7-fold increase in THRX-195518 exposure (AUCinf) compared to those with normal renal function. [, ] Similarly, individuals with moderate hepatic impairment experience up to a 2.8-fold increase in THRX-195518 exposure (AUCinf). [, ] Despite this increase, the clinical relevance is considered minimal due to the metabolite's low antimuscarinic potency and favorable safety profile. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)







![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)


![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)